molecular formula C18H22FN3O2S B2523251 2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-isopentylacetamide CAS No. 1105240-41-2

2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-isopentylacetamide

Cat. No.: B2523251
CAS No.: 1105240-41-2
M. Wt: 363.45
InChI Key: HMIDUJPPHLLKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-isopentylacetamide is a useful research compound. Its molecular formula is C18H22FN3O2S and its molecular weight is 363.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Efficacy

Improved Syntheses of SAENTA Analogues and Probes : Research demonstrated the synthesis of 5'-S-(2-aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine (SAENTA) analogues and fluorescent probe conjugates. These compounds, through S(N)Ar displacement involving fluorine atoms, showed specific binding to human equilibrative nucleoside transporter 1 (hENT1) in cancer cell lines, predicting the antitumor efficacy of gemcitabine (Robins et al., 2010).

Anticancer Activity of Fluorinated Compounds

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : A study synthesized 6-fluorobenzo[b]pyran-4-one derivatives demonstrating significant anticancer activity against human cancer cell lines. These compounds were shown to possess anticancer activity at lower concentrations compared to reference drugs, highlighting their potential as therapeutic agents (Hammam et al., 2005).

Inhibition of HIV-1 Reverse Transcriptase

Structure-Based Design and Synthesis of HIV-1 Inhibitors : A series of compounds were designed and synthesized as non-nucleoside inhibitors of HIV-1 reverse transcriptase, demonstrating nanomolar inhibitory concentrations. These compounds, featuring fluorobenzyl groups, showcase the critical role of fluorine atoms in enhancing antiviral activity (Mai et al., 2001).

Antiviral and Antibacterial Properties

Synthesis and Evaluation of Thiazolo[3,2-a]pyrimidines for Anti-inflammatory and Antinociceptive Activity : Thiazolo[3,2-a]pyrimidine derivatives were synthesized, displaying significant anti-inflammatory and antinociceptive activities. This study underscores the potential of fluorinated compounds in developing new therapeutic agents with reduced side effects (Alam et al., 2010).

Properties

IUPAC Name

2-[2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(3-methylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2S/c1-12(2)7-8-20-16(23)9-14-10-17(24)22-18(21-14)25-11-13-5-3-4-6-15(13)19/h3-6,10,12H,7-9,11H2,1-2H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIDUJPPHLLKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CC(=O)NC(=N1)SCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.